molecular formula C17H14N2S B188395 Urea, 1-(1-naphthyl)-3-phenyl-2-thio- CAS No. 24775-57-3

Urea, 1-(1-naphthyl)-3-phenyl-2-thio-

Cat. No. B188395
CAS RN: 24775-57-3
M. Wt: 278.4 g/mol
InChI Key: GYAYLPVAZFFNTR-UHFFFAOYSA-N
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Description

Urea, 1-(1-naphthyl)-3-phenyl-2-thio- is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a thiosemicarbazide derivative that has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Urea, 1-(1-naphthyl)-3-phenyl-2-thio- is not fully understood. However, it is believed to act as a chelating agent by forming stable complexes with metal ions. It has also been suggested that it may interact with biological molecules such as proteins and DNA, leading to changes in their structures and functions.

Biochemical And Physiological Effects

Urea, 1-(1-naphthyl)-3-phenyl-2-thio- has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Urea, 1-(1-naphthyl)-3-phenyl-2-thio- in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost compared to other similar compounds. However, one of the limitations of using Urea, 1-(1-naphthyl)-3-phenyl-2-thio- is its toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Urea, 1-(1-naphthyl)-3-phenyl-2-thio-. One of the potential applications is in the development of new drugs for the treatment of Alzheimer's disease. It has also been suggested that it may have potential as a therapeutic agent for various types of cancer. Further studies are needed to fully understand the mechanism of action and potential applications of Urea, 1-(1-naphthyl)-3-phenyl-2-thio-.

Synthesis Methods

Urea, 1-(1-naphthyl)-3-phenyl-2-thio- can be synthesized through a simple and efficient method. The synthesis involves the reaction between 1-naphthylamine, thiosemicarbazide, and benzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield.

Scientific Research Applications

Urea, 1-(1-naphthyl)-3-phenyl-2-thio- has been widely used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. It has also been used as a reagent for the determination of carbonyl compounds and as a precursor for the synthesis of various organic compounds.

properties

CAS RN

24775-57-3

Product Name

Urea, 1-(1-naphthyl)-3-phenyl-2-thio-

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-phenylthiourea

InChI

InChI=1S/C17H14N2S/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19,20)

InChI Key

GYAYLPVAZFFNTR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC3=CC=CC=C32)S

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32

Other CAS RN

24775-57-3

Origin of Product

United States

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